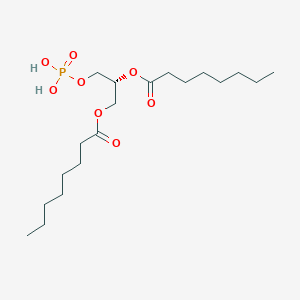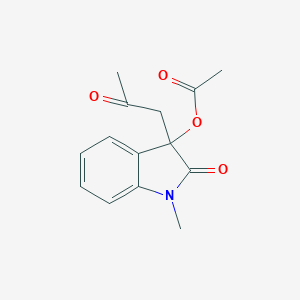
1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely used in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, pain, and cancer progression.
Biochemische Und Physiologische Effekte
1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate in lab experiments is its broad range of potential applications. This compound has been found to have anti-inflammatory, analgesic, anti-cancer, and neuroprotective properties, making it a versatile tool for scientific research. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate. One area of interest is the development of novel derivatives of this compound that exhibit enhanced potency and selectivity for specific targets. Another area of research is the investigation of the mechanism of action of this compound and its potential interactions with other signaling pathways. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate involves the condensation of 1-methyl-1H-indole-2,3-dione with 2-oxopropyl acetate in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
107864-78-8 |
|---|---|
Produktname |
1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate |
Molekularformel |
C14H15NO4 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
[1-methyl-2-oxo-3-(2-oxopropyl)indol-3-yl] acetate |
InChI |
InChI=1S/C14H15NO4/c1-9(16)8-14(19-10(2)17)11-6-4-5-7-12(11)15(3)13(14)18/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
UUOCWINRTUMHAS-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)C)OC(=O)C |
Löslichkeit |
39.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



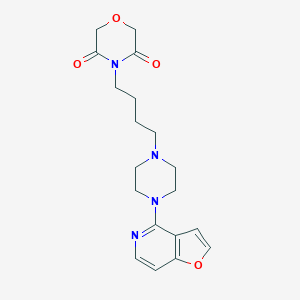
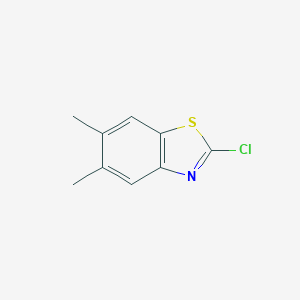
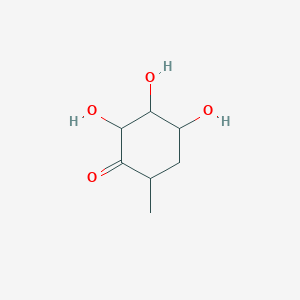
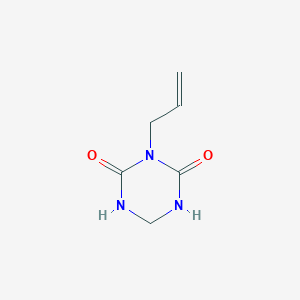
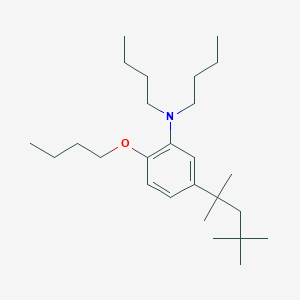
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)
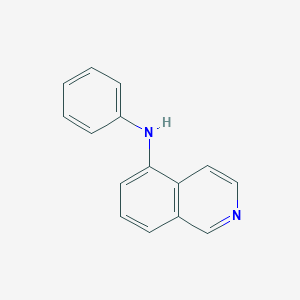
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)
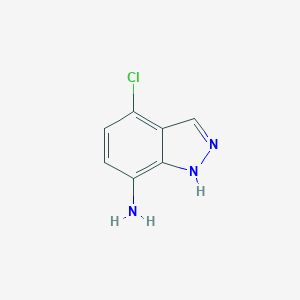
![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)
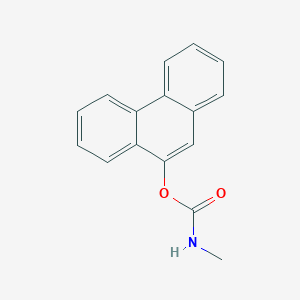
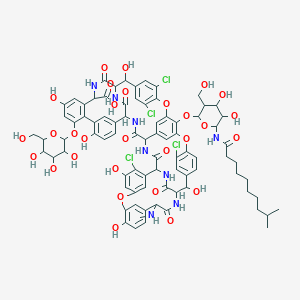
![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)
